N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide is a complex organic compound characterized by its polycyclic and heterocyclic structures
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Initial Precursors and Intermediates: : The synthesis begins with the preparation of 3-oxo-5,6,7,8-tetrahydrocinnoline. This is typically achieved through a multistep process involving cyclization reactions.
Cinnoline Functionalization: : The cinnoline derivative is functionalized with an ethyl group at the 2-position. This step often requires specific conditions such as strong bases or metal catalysts to facilitate the reaction.
Sulfonamide Formation: : The final step involves coupling the functionalized cinnoline with 4-(1H-pyrazol-1-yl)benzenesulfonyl chloride. This step requires a base like triethylamine and a solvent like dichloromethane to ensure successful sulfonamide bond formation.
Industrial Production Methods: Industrial production might involve optimizing these reactions for scale, utilizing continuous flow chemistry, or employing microwave-assisted synthesis to increase yield and reduce reaction time.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The compound can undergo oxidation, particularly at the pyrazole or cinnoline rings. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: : Reduction reactions may target the keto group in the cinnoline ring, using reagents like sodium borohydride.
Substitution: : The aromatic sulfonamide and pyrazole rings can undergo electrophilic or nucleophilic substitution reactions. Typical reagents include halides for nucleophilic substitution.
Reagents and Conditions
Oxidation: : Hydrogen peroxide, potassium permanganate in acidic or basic medium.
Reduction: : Sodium borohydride, lithium aluminum hydride in dry solvents like THF.
Substitution: : Halides, bases like sodium hydride, and solvents like DMF or DMSO.
Major Products
Oxidation and reduction typically lead to modified versions of the parent compound, retaining the core structure but with functional group changes.
Substitution can introduce diverse groups, resulting in compounds with potential novel properties.
Applications De Recherche Scientifique
Chemistry: : The compound's multi-functional groups make it a valuable intermediate in the synthesis of complex molecules.
Biology: : Studies may explore its interaction with biological targets due to the presence of sulfonamide and heterocyclic moieties, known for bioactivity.
Medicine: : Potential pharmacological properties, including antimicrobial or anti-inflammatory effects, are of interest due to the sulfonamide component.
Industry: : Uses in material science, potentially contributing to the development of new polymers or dyes.
Mécanisme D'action
While the specific mechanism of N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide may vary based on its application, general mechanisms involve:
Molecular Targets: : Sulfonamides typically inhibit enzymes like dihydropteroate synthase in bacteria.
Pathways: : Disruption of folate synthesis in microbes, or modulation of specific signaling pathways in eukaryotic cells.
Comparaison Avec Des Composés Similaires
Similar compounds include:
Sulfonamides: : Such as sulfamethoxazole, differing mainly in the heterocyclic group attached.
Cinnoline derivatives: : Like 3-cinnolinecarboxylic acid, which lacks the pyrazole and sulfonamide groups.
Uniqueness: : N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide stands out due to its hybrid structure incorporating cinnoline, pyrazole, and sulfonamide functionalities, offering a unique combination of reactivity and potential bioactivity.
Propriétés
IUPAC Name |
N-[2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)ethyl]-4-pyrazol-1-ylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O3S/c25-19-14-15-4-1-2-5-18(15)22-24(19)13-11-21-28(26,27)17-8-6-16(7-9-17)23-12-3-10-20-23/h3,6-10,12,14,21H,1-2,4-5,11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVLLETSGGGACQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN(C(=O)C=C2C1)CCNS(=O)(=O)C3=CC=C(C=C3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.